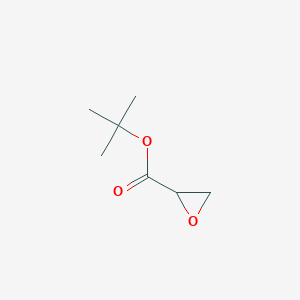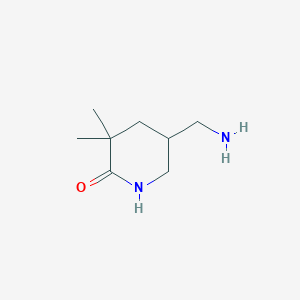
N-((4-Methoxyphenyl)carbamothioyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Methoxyphenyl)carbamothioyl)acetamide, also known as MPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCA is a thioamide derivative that has been shown to exhibit a range of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
Catalytic Hydrogenation for Dye Synthesis
- N-(3-Amino-4-methoxyphenyl)acetamide, a derivative of N-((4-Methoxyphenyl)carbamothioyl)acetamide, is utilized in the production of azo disperse dyes. A novel Pd/C catalyst shows high activity, selectivity, and stability for the hydrogenation process, making it an efficient method for dye synthesis (Zhang Qun-feng, 2008).
Synthesis of Metal Complexes
- Nickel and copper complexes with derivatives of this compound have been synthesized and characterized, showcasing potential applications in coordination chemistry (D. S. Mansuroğlu et al., 2008).
Polymeric Derivatives for Biomedical Applications
- The synthesis and polymerization of methacrylic derivatives of 4-methoxyphenylacetic acid, a compound related to this compound, are explored for biomedical applications, highlighting the potential for developing new polymeric materials (J. S. Román & A. Gallardo, 1992).
Pharmacological Potential
- Synthesized Zn(II) complexes derived from aryl acetamides, including this compound, demonstrate significant potential as enzyme inhibitors, anticancer, and antileishmanial agents, indicating a promising avenue for drug development (K. Sultana et al., 2016).
Microstructural Analysis in Polymer Chemistry
- Copolymers of hydroxyethylmethacrylate and methacrylic esters, including derivatives of this compound, have been analyzed for their sequence distribution and stereochemistry, which is crucial for understanding and improving polymer materials (A. Gallardo & J. S. Román, 1994).
Agricultural Applications
- Derivatives of this compound, such as chloroacetamide herbicides, have been studied for their metabolism in human and rat liver microsomes, providing insights into their environmental and health impacts (S. Coleman et al., 2000).
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(13)11-10(15)12-8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEKDJKWVBTBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2960105.png)


![4-[3-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl]phenol](/img/structure/B2960109.png)

![N-(2,4-dimethylphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2960113.png)
![N'-(3-chloro-2-methylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2960116.png)
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2960117.png)
![N-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2960119.png)


![tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B2960125.png)
![3-(4-methoxyphenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2960127.png)
